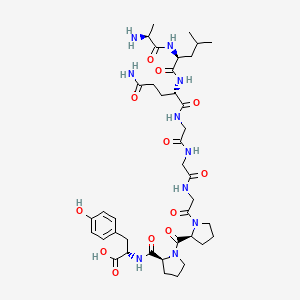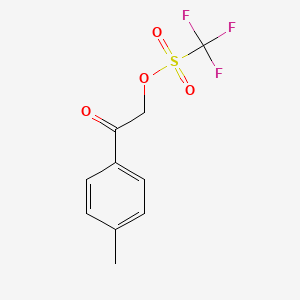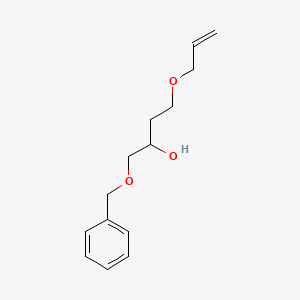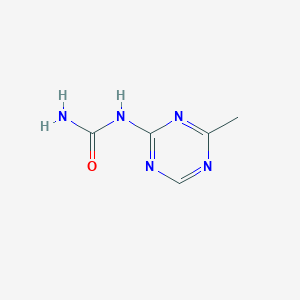![molecular formula C21H25NO B12593848 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine CAS No. 501909-66-6](/img/structure/B12593848.png)
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethynyl group and an octyloxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine typically involves the following steps:
-
Preparation of 4-(Octyloxy)phenylacetylene: : This intermediate can be synthesized by reacting 4-bromoanisole with octyl bromide in the presence of a base such as potassium carbonate to form 4-(octyloxy)bromobenzene. This is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to yield 4-(octyloxy)phenylacetylene.
-
Coupling with Pyridine Derivative: : The 4-(octyloxy)phenylacetylene is then coupled with a pyridine derivative, such as 4-bromopyridine, using a palladium-catalyzed Sonogashira coupling reaction. This reaction typically requires a base such as triethylamine and a copper(I) iodide co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the compound.
Reduction: Hydrogenated derivatives with reduced ethynyl groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and the octyloxyphenyl moiety contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Similar structure but with a bromine atom instead of an octyloxy group.
4-[(4-Methoxyphenyl)ethynyl]pyridine: Contains a methoxy group instead of an octyloxy group.
4-[(4-Nitrophenyl)ethynyl]pyridine: Contains a nitro group instead of an octyloxy group.
Uniqueness
4-[[4-(Octyloxy)phenyl]ethynyl]pyridine is unique due to the presence of the octyloxy group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced solubility in organic solvents.
Propriétés
Numéro CAS |
501909-66-6 |
|---|---|
Formule moléculaire |
C21H25NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-[2-(4-octoxyphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C21H25NO/c1-2-3-4-5-6-7-18-23-21-12-10-19(11-13-21)8-9-20-14-16-22-17-15-20/h10-17H,2-7,18H2,1H3 |
Clé InChI |
NTVGLZQPZPDYLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)

![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)


![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)


![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
